Technical Whitepaper: Optimizing Peptidomimetics with Fmoc-N-Me-Phe-OPfp
Technical Whitepaper: Optimizing Peptidomimetics with Fmoc-N-Me-Phe-OPfp
The following technical guide details the chemical properties, mechanistic advantages, and application protocols for Fmoc-N-Me-Phe-OPfp , a specialized building block for peptidomimetic synthesis.[1][2]
[1][2][3]
Executive Summary
In the development of therapeutic peptides, N-methylation is a critical modification used to enhance metabolic stability, membrane permeability, and conformational rigidity.[2] However, the steric hindrance introduced by the N-methyl group makes subsequent peptide bond formation difficult and prone to racemization.[2]
Fmoc-N-Me-Phe-OPfp (Fmoc-N-methyl-L-phenylalanine pentafluorophenyl ester) represents a high-fidelity solution to these synthetic challenges.[1][2][3] Unlike in-situ activation strategies (e.g., HATU/DIPEA) which can induce oxazolone-mediated racemization, this pre-activated ester isolates the activation step from the coupling environment.[1] This guide provides a comprehensive analysis of its physicochemical properties, reaction kinetics, and validated protocols for Solid-Phase Peptide Synthesis (SPPS).[2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Fmoc-N-Me-Phe-OPfp combines the base-labile Fmoc protecting group, the sterically constrained N-methyl-phenylalanine core, and the electron-withdrawing pentafluorophenyl (Pfp) ester.[1][2]
Key Data Table[3]
| Property | Specification |
| Chemical Name | N-α-Fmoc-N-α-methyl-L-phenylalanine pentafluorophenyl ester |
| CAS Number | 2565792-51-8 (and related analogues) |
| Molecular Formula | C₃₁H₂₂F₅NO₄ |
| Molecular Weight | 567.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in water |
| Purity Standard | ≥ 98% (HPLC), < 0.5% D-enantiomer |
| Storage | -20°C, desiccated (Hydrolytically sensitive) |
Structural Logic
-
Fmoc Group: Ensures orthogonality with acid-labile side-chain protectors (e.g., Boc, tBu).[1][2][3]
-
N-Methyl Group: Forces the peptide backbone into specific conformations (often cis-amide bonds) and blocks proteolytic cleavage.[1][2][3]
-
Pfp Ester: The five fluorine atoms create a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic without the extreme instability of acid chlorides.[2]
Mechanistic Insight: Why Pfp Esters?
The Racemization Challenge
When coupling N-methylated amino acids using standard uronium reagents (HBTU/HATU) and base (DIPEA), the risk of racemization is elevated.[3][4] The mechanism typically involves base-catalyzed proton abstraction from the
The Pfp Advantage
Pre-formed Pfp esters decouple activation from coupling.[2][3]
-
No In-Situ Activation: The reagent is added directly to the resin.[1][2][3] No excess base is required to generate the active species, maintaining a neutral or slightly acidic pH that suppresses oxazolone formation.[2]
-
Reactivity vs. Stability: The Pfp ester is reactive enough to acylate sterically hindered amines (even other N-methyl residues) but stable enough to be purified and stored, ensuring a known stoichiometry is added to the reaction vessel.[2][3]
[3]
Validated Experimental Protocols
Standard SPPS Coupling Protocol
This protocol is designed for automated or manual synthesis on Wang or Rink Amide resin.[1][2][3]
Reagents:
-
Fmoc-N-Me-Phe-OPfp: 3.0 equivalents relative to resin loading.[1][2][3]
-
HOAt (1-Hydroxy-7-azabenzotriazole): 3.0 equivalents (Catalyst).[1][2][3]
-
Base: DIPEA (Diisopropylethylamine) - Optional/Minimal.[1][2][3][5] Only use 1.0 eq if the resin-bound amine is a salt (e.g., after TFA cleavage).[2][3] If free base, omit DIPEA to minimize racemization.[2][3]
Workflow:
-
Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect N-terminus (20% Piperidine/DMF) and wash thoroughly (DCM/DMF).[1][2][3][4]
-
Solution Prep: Dissolve Fmoc-N-Me-Phe-OPfp and HOAt in minimal DMF.
-
Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling of hindered N-methyl residues.
-
-
Coupling: Add solution to resin.[1][2][3][4][6] Shake/vortex at room temperature.
-
Capping: Acetylate unreacted amines (Acetic anhydride/Pyridine) to prevent deletion sequences.
Additive-Free Flow Chemistry (Advanced)
Recent authoritative studies (Hattori & Yamamoto, 2025) demonstrate that Pfp esters of N-methyl amino acids can couple quantitatively in flow systems without additives.[1][2][3]
-
Setup: Flow reactor with mixing T-junction.
-
Conditions: 1.1 eq Fmoc-N-Me-Phe-OPfp, 60°C, Residence time 5–10 mins.
-
Benefit: Eliminates removal of HOAt/byproducts; extremely high purity.[1][2][3]
Comparative Performance Analysis
| Feature | Fmoc-N-Me-Phe-OPfp | Fmoc-N-Me-Phe-OH + HATU | Fmoc-N-Me-Phe-Cl (Acid Chloride) |
| Activation Type | Pre-activated Ester | In-situ Uronium | Pre-activated Halide |
| Racemization Risk | Low (Base-independent) | High (Requires DIPEA) | Moderate (Highly reactive) |
| Coupling Speed | Moderate (Steric dependent) | Fast | Very Fast |
| Stability | High (Shelf-stable solid) | N/A (Transient species) | Low (Hydrolyzes rapidly) |
| Atom Economy | Good (Recyclable Pfp-OH) | Poor (Urea byproducts) | Good |
Troubleshooting & Optimization
Issue: Incomplete Coupling (Low Yield)
-
Cause: Extreme steric hindrance (e.g., coupling N-Me-Phe to another N-Me residue).[1][2][3]
-
Solution:
Issue: Solubility
References
-
Hattori, T., & Yamamoto, H. (2025).[2][3] Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Link (Context: Recent validation of Pfp esters for N-methyl coupling).[2][3]
-
Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2][3] Link (Context: Orthogonality of Fmoc and stability).[2][3]
-
Bachem. (n.d.).[1][2][3] Fmoc-N-Me-Phe-OH and Derivatives Technical Data. Link (Context: General physicochemical properties of the amino acid core).
-
Sigma-Aldrich. (2024).[1][2] Product Specification: Fmoc-Phe-OPfp and Analogues. Link (Context: Handling and storage of Pfp esters).
-
PeptART Bioscience. (2025).[1][2][3] Catalog of Pseudoproline and N-Methyl Building Blocks. Link (Context: Commercial availability and CAS 2565792-51-8).[1][2][3][7][8]
Sources
- 1. shigematsu-bio.com [shigematsu-bio.com]
- 2. peptart.ch [peptart.ch]
- 3. Fmoc-N-Me-Phe-OH Novabiochem 77128-73-5 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. 2229465-51-2_CAS号:2229465-51-2_tert-butyl N-[2-hydroxy-3-methoxy-5-(pyrrolidin-3-yl)phenyl]carbamate - 化源网 [m.chemsrc.com]
- 8. 2742040-78-2_CAS号:2742040-78-2_5-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile - 化源网 [chemsrc.com]
